EZM 2302

Description

Properties

IUPAC Name |

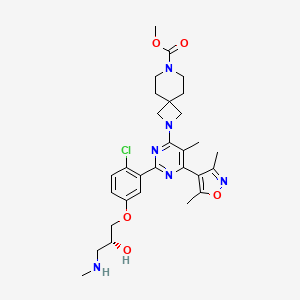

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCOTUVKROVONT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of EZM2302: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EZM2302, a potent and selective small molecule inhibitor, has emerged as a critical tool for investigating the biological roles of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This technical guide provides a comprehensive overview of the cellular target of EZM2302, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology and other therapeutic areas where CARM1 activity is implicated.

The Cellular Target: Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4)

The primary cellular target of EZM2302 is the enzyme Coactivator-Associated Arginine Methyltransferase 1 (CARM1) .[1][2] CARM1 is a member of the protein arginine methyltransferase (PRMT) family and functions as a transcriptional coactivator by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[3][4] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA processing, and signal transduction.[3][5]

Mechanism of Action of EZM2302

EZM2302 is a highly potent and selective inhibitor of CARM1's enzymatic activity.[1] It exerts its inhibitory effect by binding to the substrate-binding pocket of CARM1, thereby preventing the methylation of its target proteins.[6] This inhibition leads to a reduction in the levels of asymmetrically dimethylated arginine on key cellular substrates.

Quantitative Data on EZM2302 Activity

The following tables summarize the key quantitative data demonstrating the potency and cellular effects of EZM2302.

Table 1: In Vitro Inhibitory Activity of EZM2302

| Parameter | Value | Reference |

| CARM1 Enzymatic IC50 | 6 nM | [1][2] |

Table 2: Cellular Activity of EZM2302 in RPMI-8226 Multiple Myeloma Cells

| Cellular Substrate | IC50 | Treatment Duration | Reference |

| PABP1 methylation | 0.038 µM | 4 days | [6] |

| SmB methylation | > 5 µM | 4 days | [6] |

Table 3: Anti-proliferative Activity of EZM2302 in Hematopoietic Cancer Cell Lines

| Cell Line | IC50 (Day 14) | Reference |

| RPMI-8226 (Multiple Myeloma) | < 100 nM | [6] |

| NCI-H929 (Multiple Myeloma) | < 100 nM | [6] |

| Other sensitive MM lines (9 of 15 tested) | < 100 nM | [6] |

Experimental Protocols

CARM1 Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of EZM2302 on CARM1.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide (e.g., residues 1-21) or a specific peptide substrate like a PABP1-derived peptide.[1]

-

S-[methyl-3H]-Adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 0.1 mg/mL BSA)

-

EZM2302 (or other test compounds)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of EZM2302 to the reaction mixture.

-

Initiate the reaction by adding S-[methyl-3H]-Adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [3H]SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Cellular Substrate Methylation

This protocol is to assess the effect of EZM2302 on the methylation of CARM1 substrates in cultured cells.

Materials:

-

RPMI-8226 multiple myeloma cells

-

EZM2302

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies:

-

Anti-asymmetric dimethyl Arginine (aDMA) antibody

-

Anti-PABP1 antibody

-

Anti-SmB antibody

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture RPMI-8226 cells and treat with a dose-titration of EZM2302 (e.g., 0.0003 to 5 µM) for 4 days.[6]

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be determined empirically but a starting point of 1:1000 is common.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A common dilution is 1:2000 to 1:5000.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

Quantify band intensities and normalize to the total protein levels of the respective substrates and the loading control.

Cell Proliferation Assay

This protocol is for evaluating the anti-proliferative effects of EZM2302 on cancer cell lines.

Materials:

-

RPMI-8226 multiple myeloma cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

EZM2302

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo® or MTT)

-

Plate reader

Procedure:

-

Seed RPMI-8226 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).

-

Treat the cells with a range of EZM2302 concentrations.

-

Incubate the cells for an extended period, such as 14 days, to account for the cytostatic nature of the inhibitor.[6]

-

At regular intervals (e.g., days 4, 7, and 11), count the cells and re-plate them at the original seeding density with fresh medium and compound.[6]

-

At the end of the incubation period (day 14), measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the absolute IC50 values using non-linear regression analysis.[6]

Signaling Pathways and Experimental Workflows

CARM1-Mediated Transcriptional Activation

CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active transcription. It is recruited to gene promoters by various transcription factors, where it facilitates the recruitment of other coactivators and the chromatin remodeling machinery.

References

Discovery and development of EZM 2302

An In-Depth Technical Guide to the Discovery and Development of EZM2302

Introduction

EZM2302, also known as GSK3359088, is a potent, selective, and orally bioavailable small-molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1, also known as PRMT4).[1][2][3] CARM1 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation and RNA processing, through the methylation of histone and non-histone protein substrates.[1][3][4] Overexpression of CARM1 has been implicated in several cancers, making it a compelling target for therapeutic intervention.[1][3][4] This document provides a detailed overview of the discovery, mechanism of action, and preclinical development of EZM2302, with a focus on its potential as a therapeutic agent for multiple myeloma.

Discovery and Selectivity

EZM2302 was identified as a highly potent and selective inhibitor of CARM1's enzymatic activity.[1][3] Its development was aimed at creating a chemical probe to better understand the role of CARM1 in oncology.[1][4] Biochemical assays demonstrated its high potency against CARM1, with broad selectivity against other histone methyltransferases, underscoring its specificity as a research tool and potential therapeutic.[1][3][5]

Mechanism of Action

EZM2302 exhibits a distinct mechanism of action compared to other CARM1 inhibitors. It functions by stabilizing an inactive complex of CARM1 with its product, S-adenosylhomocysteine (SAH), which in turn prevents substrate access to the enzyme's active site.[6][7] This mechanism leads to a preferential inhibition of CARM1's activity on non-histone substrates.[6]

Studies have shown that while EZM2302 effectively inhibits the methylation of non-histone substrates like Poly(A)-Binding Protein 1 (PABP1) and Smith protein B (SmB), it has minimal impact on the methylation of histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a).[1][4][6] This substrate-selective inhibition distinguishes it from other CARM1 inhibitors like TP-064, which impacts both histone and non-histone targets.[6] This selectivity may have significant therapeutic implications, potentially offering a different efficacy and safety profile.[6]

Preclinical Efficacy

The anti-cancer potential of EZM2302 has been evaluated in various preclinical models, particularly for multiple myeloma (MM).

In Vitro Activity

In biochemical assays, EZM2302 inhibits CARM1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][8] Treatment of multiple myeloma cell lines with EZM2302 leads to the inhibition of PABP1 and SmB methylation and results in cytostasis, with IC50 values also in the nanomolar range.[1][3][4][8]

| Parameter | Value | Cell Line/Assay | Reference |

| Biochemical IC50 | 6 nM | CARM1 Enzymatic Assay | [1][2][3][8] |

| Cellular IC50 (PABP1 Methylation) | 0.038 µM (38 nM) | RPMI-8226 MM Cells | [8] |

| Cellular EC50 (SmB Demethylation) | 0.018 µM (18 nM) | RPMI-8226 MM Cells | [8] |

| Antiproliferative IC50 | <100 µM | 9 of 15 MM cell lines | [8] |

In Vivo Activity

Oral administration of EZM2302 has demonstrated dose-dependent anti-tumor activity in a multiple myeloma xenograft mouse model (RPMI-8226).[1][3][4] The treatment was well-tolerated and resulted in significant tumor growth inhibition.[4][8] Pharmacodynamic studies confirmed in vivo target engagement, showing decreased methylation of PABP1 in tumor tissue.[8]

| Species | Model | Dosing Regimen | Outcome | Reference |

| Mouse | RPMI-8226 Xenograft | 37.5, 75, 150, 300 mg/kg | Dose-dependent tumor growth inhibition | [4][8] |

| Twice daily, oral | ||||

| For 21 days |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in mice and rats, demonstrating that EZM2302 is orally bioavailable.[4][7] This characteristic is crucial for its development as a clinical candidate, allowing for convenient oral administration.

| Species | Administration | Key Findings | Reference |

| CD-1 Mouse | IV Bolus & Oral Gavage | Orally bioavailable | [4][7] |

| Sprague-Dawley Rat | IV Bolus & Oral Gavage | Orally bioavailable | [4][7] |

Experimental Protocols

The characterization of EZM2302 involved a range of standard and specialized experimental methodologies.

Biochemical Assays

-

CARM1 Inhibition Assay: The IC50 value of EZM2302 against CARM1 was determined using a biochemical assay, likely involving a recombinant CARM1 enzyme, a methyl donor (S-adenosylmethionine, SAM), and a substrate peptide. The transfer of the methyl group is quantified, often through radiometric or fluorescence-based methods, in the presence of varying concentrations of the inhibitor.

Cell-Based Assays

-

Western Blotting: To assess the inhibition of methylation on cellular substrates, multiple myeloma cell lines (e.g., RPMI-8226) were treated with EZM2302. Cell lysates were then subjected to Western blotting using antibodies specific for methylated PABP1 and total PABP1, as well as for demethylated SmB and total SmB.[2][8]

-

Cell Proliferation Assays: The anti-proliferative effects of EZM2302 were measured by treating various hematopoietic cancer cell lines with the compound for an extended period (e.g., 15 days).[2] Cell viability was assessed using reagents like CellTiter-Glo to determine the IC50 values.

In Vivo Studies

-

Xenograft Models: RPMI-8226 multiple myeloma cells were implanted subcutaneously in immunocompromised mice. Once tumors were established, mice were randomized into vehicle and treatment groups. EZM2302 was administered orally twice daily for a specified duration (e.g., 21 days).[4][8] Tumor volume was measured regularly to assess anti-tumor efficacy.

-

Pharmacokinetic Analysis: EZM2302 was administered to mice and rats via intravenous and oral routes.[7] Blood samples were collected at various time points, and plasma concentrations of the compound were determined using methods like LC-MS/MS to evaluate its pharmacokinetic properties.

Clinical Development

As of the latest available information, EZM2302's global research and development status is listed as pending.[9] While specific clinical trial data for EZM2302 is not yet publicly available, the therapeutic landscape for multiple myeloma is rapidly evolving, with significant advancements in targeted therapies, immunotherapies like CAR-T cells, and bispecific antibodies.[10][11] The unique, substrate-selective mechanism of EZM2302 could offer a novel approach within this landscape.

Conclusion

EZM2302 is a first-in-class, potent, and selective CARM1 inhibitor with a well-defined and differentiated mechanism of action.[1][3] Through its stabilization of the inactive CARM1-SAH complex, it preferentially inhibits the methylation of non-histone substrates, a key feature that distinguishes it from other CARM1 inhibitors.[6][7] Robust preclinical data from in vitro and in vivo models have demonstrated its potential as an anti-cancer agent, particularly in multiple myeloma.[1][3][4][8] Its oral bioavailability further enhances its profile as a promising candidate for clinical development.[4][7] Future clinical studies will be essential to determine the safety and efficacy of this novel therapeutic approach in patients.

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. EZM2302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

EZM2302: A Technical Guide to a Potent and Selective CARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM2302, also known as GSK3359088, is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also designated as Protein Arginine Methyltransferase 4 (PRMT4). CARM1 is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, playing a significant role in the regulation of transcription, RNA processing, and signal transduction. Overexpression of CARM1 has been implicated in the pathogenesis of various cancers, including multiple myeloma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of EZM2302. Detailed experimental protocols for in vitro and in vivo evaluation, along with an examination of its mechanism of action and associated signaling pathways, are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

EZM2302 is a complex heterocyclic molecule with the chemical formula C29H37ClN6O5. It possesses a molecular weight of 585.1 g/mol and is identified by the CAS Number 1628830-21-6.

| Property | Value |

| Chemical Formula | C29H37ClN6O5 |

| Molecular Weight | 585.1 g/mol |

| CAS Number | 1628830-21-6 |

| Synonyms | GSK3359088 |

| SMILES | ClC1=CC=C(OC--INVALID-LINK--CNC)C=C1C2=NC(C3=C(C)ON=C3C)=C(C)C(N4CC5(CCN(C(OC)=O)CC5)C4)=N2 |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

EZM2302 exerts its biological effects through the potent and selective inhibition of the methyltransferase activity of CARM1.[1] It has a reported in vitro IC50 of 6 nM against CARM1.[1][2] The primary mechanism of action involves the binding of EZM2302 to the substrate-binding site of CARM1, thereby preventing the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to arginine residues on target proteins.

The inhibition of CARM1 by EZM2302 leads to a reduction in the asymmetric dimethylation of key cellular substrates. Notably, EZM2302 treatment has been shown to decrease the methylation of Poly(A)-Binding Protein 1 (PABP1) and SmB, a core component of the spliceosome.[1] This modulation of substrate methylation disrupts downstream cellular processes that are dependent on CARM1 activity.

In the context of multiple myeloma, the CARM1 signaling pathway is implicated in cell proliferation and survival. Inhibition of CARM1 by EZM2302 has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway, leading to cell cycle arrest and inhibition of tumor growth.[3]

Experimental Protocols

In Vitro Assays

3.1.1. CARM1 Biochemical Assay

This protocol is designed to determine the in vitro potency of EZM2302 against CARM1 methyltransferase activity.

-

Reagents and Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 peptide (substrate)

-

S-(5'-Adenosyl)-L-methionine (SAM) (co-factor)

-

S-(5'-Adenosyl)-L-homocysteine (SAH)

-

EZM2302 (test compound)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Detection Reagent (e.g., radioactivity-based or luminescence-based methyltransferase assay kit)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of EZM2302 in DMSO, followed by dilution in Assay Buffer.

-

In a 384-well plate, add CARM1 enzyme to each well.

-

Add the diluted EZM2302 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding SAH or another suitable stop reagent.

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of EZM2302 and fitting the data to a four-parameter logistic equation.

-

3.1.2. Cell Viability Assay

This protocol measures the effect of EZM2302 on the proliferation of cancer cell lines, such as the multiple myeloma cell line RPMI-8226.

-

Reagents and Materials:

-

RPMI-8226 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

EZM2302

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed RPMI-8226 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of EZM2302 in culture medium.

-

Add 100 µL of the diluted EZM2302 or vehicle control to the appropriate wells.

-

Incubate the plate for 14 days, with media and compound being replenished every 3-4 days.

-

At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value as described for the biochemical assay.

-

3.1.3. Western Blot Analysis of Substrate Methylation

This protocol is used to assess the effect of EZM2302 on the methylation status of CARM1 substrates in cells.

-

Reagents and Materials:

-

RPMI-8226 cells

-

EZM2302

-

RIPA Lysis and Extraction Buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-methyl-PABP1, anti-PABP1, anti-SmB, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat RPMI-8226 cells with various concentrations of EZM2302 for a specified time (e.g., 96 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of methylated and total substrate proteins.

-

In Vivo Xenograft Model

This protocol describes the use of a subcutaneous xenograft model with RPMI-8226 multiple myeloma cells to evaluate the in vivo efficacy of EZM2302.

-

Reagents and Materials:

-

RPMI-8226 cells

-

Matrigel

-

Female severe combined immunodeficient (SCID) mice (6-8 weeks old)

-

EZM2302 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of RPMI-8226 cells mixed with Matrigel into the right flank of each SCID mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer EZM2302 orally at various dose levels (e.g., 75, 150, and 300 mg/kg) twice daily.[4] Administer the vehicle control to the control group.

-

Measure tumor volumes with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a pre-determined treatment period (e.g., 21 days), euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic studies, such as western blot analysis of PABP1 and SmB methylation, as described in section 3.1.3.

-

Summary of In Vitro and In Vivo Activity

| Assay | Cell Line/Model | Endpoint | Result |

| CARM1 Biochemical Assay | - | IC50 | 6 nM[1][2] |

| Cell Viability Assay | RPMI-8226 (Multiple Myeloma) | IC50 (14 days) | < 100 nM[1] |

| Cell Viability Assay | Other Hematopoietic Cancer Cell Lines | IC50 | Varied, with 9 of 15 multiple myeloma lines having IC50 < 100 µM[4] |

| Cellular Methylation Assay | RPMI-8226 | IC50 (PABP1 methylation) | 0.038 µM[4] |

| Cellular Methylation Assay | RPMI-8226 | EC50 (demethylated SmB) | 0.018 µM[4] |

| In Vivo Xenograft Model | RPMI-8226 in SCID mice | Tumor Growth Inhibition | Dose-dependent reduction in tumor growth at 75, 150, and 300 mg/kg twice daily[4] |

| In Vivo Pharmacodynamics | RPMI-8226 xenograft tumors | PABP1 Methylation | Dose-dependent decrease in methylation[4] |

Conclusion

EZM2302 is a valuable research tool for investigating the biological roles of CARM1 in health and disease. Its high potency and selectivity, coupled with its demonstrated in vitro and in vivo activity against multiple myeloma, make it a promising lead compound for the development of novel cancer therapeutics. The detailed protocols and pathway information provided in this guide are intended to support and accelerate further research into the therapeutic potential of CARM1 inhibition.

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PABP1 identified as an arginine methyltransferase substrate using high-density protein arrays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in Multiple Myeloma: A Technical Guide

Executive Summary: Multiple myeloma (MM) remains an incurable hematologic malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Recent research has highlighted the critical role of epigenetic regulators in MM pathogenesis, with Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, emerging as a significant contributor to disease progression and a promising therapeutic target. CARM1 is a protein arginine methyltransferase that is overexpressed in various cancers, including multiple myeloma, where its elevated expression is strongly correlated with poor patient prognosis.[1][2] Mechanistically, CARM1 promotes MM cell proliferation by influencing cell cycle progression and suppressing apoptosis, primarily through the inhibition of the p53 signaling pathway.[1][3] Preclinical studies have demonstrated that both genetic knockdown and pharmacological inhibition of CARM1 effectively suppress MM cell growth, induce cell cycle arrest, and enhance the efficacy of standard-of-care agents like bortezomib.[1][2][4] This guide provides an in-depth overview of the molecular mechanisms, prognostic significance, and therapeutic potential of targeting CARM1 in multiple myeloma for researchers, scientists, and drug development professionals.

CARM1 Expression and Prognostic Significance in Multiple Myeloma

CARM1 is significantly overexpressed in multiple myeloma patient samples and cell lines compared to normal tissues.[1] Analysis of public datasets, such as The Cancer Genome Atlas (TCGA), reveals a strong association between high CARM1 expression and adverse clinical outcomes.[1] Patients with elevated CARM1 levels exhibit significantly worse overall survival.[1][2] Furthermore, CARM1 expression levels correlate with the clinical stage of the disease, with significantly higher expression observed in Stage III patients compared to Stages I-II.[1] Data from the DepMap portal also indicates that multiple myeloma is particularly dependent on CARM1 for survival, underscoring its potential as a critical therapeutic target.[1]

| Parameter | Observation | Significance (p-value) | Source |

| Overall Survival | Patients with high CARM1 expression had significantly worse survival outcomes. | p = 0.0247 | [1] |

| Expression vs. Stage | CARM1 expression was significantly higher in Stage III MM patients compared to Stage I-II. | p < 0.05 | [1] |

| Gene Dependency | CRISPR-Cas9 screens show high dependency of MM cell lines on CARM1. | 2.2e-17 (n=21) | [1] |

Molecular Mechanisms of CARM1 in Multiple Myeloma Pathogenesis

CARM1 exerts its oncogenic effects in multiple myeloma through the regulation of several key cellular processes, including cell cycle progression, apoptosis, and the modulation of major oncogenic signaling pathways.

Regulation of Cell Cycle and Proliferation

CARM1 is a crucial driver of MM cell proliferation.[1] Knockdown of CARM1 via specific short hairpin RNAs (shRNAs) leads to a significant reduction in the viability and colony-forming ability of MM cell lines.[1][5] This anti-proliferative effect is attributed to CARM1's role in cell cycle regulation. Inhibition or depletion of CARM1 results in cell cycle arrest at the G0/G1 phase, with a corresponding decrease in the proportion of cells in the S phase.[1][2] This is accompanied by the downregulation of genes involved in cell cycle progression, such as CCNB1 and CDK4.[1][5]

Suppression of the p53 Apoptotic Pathway

A primary mechanism by which CARM1 promotes MM survival is through the suppression of the p53 signaling pathway.[1][2] RNA-sequencing analysis of CARM1-knockdown MM cells revealed a significant enrichment of genes associated with apoptosis and the p53 pathway.[1][3] Depletion of CARM1 leads to an upregulation of p53 at both the mRNA and protein levels.[1] This, in turn, increases the expression of downstream p53 targets that block the cell cycle (e.g., p21) and promote apoptosis (e.g., Bax), while reducing the expression of anti-apoptotic genes like Bcl-2.[1][5] CARM1's regulatory role involves the methylation of both histone and non-histone substrates, such as BAF155, which can influence the transcriptional landscape.[1]

Crosstalk with MYC and IRF4 Oncogenic Pathways

CARM1 functions within a broader network of oncogenic transcription factors that are critical for MM cell identity and survival. Multiple myeloma cells are often addicted to the transcription factor IRF4, which, along with MYC, forms a feed-forward regulatory loop to drive malignant gene expression programs.[6][7] Recent evidence suggests a synergistic interaction between CARM1 inhibition and the degradation of IKZF3 (Aiolos), a key substrate of immunomodulatory drugs (IMiDs).[8] This synergy likely occurs through the combined targeting of IKZF3 and MYC expression, indicating that CARM1 is a key coactivator in these essential oncogenic pathways.[8]

CARM1 as a Therapeutic Target in Multiple Myeloma

The dependency of MM cells on CARM1 makes it an attractive therapeutic target. Several small molecule inhibitors have been developed and have shown significant anti-myeloma activity in preclinical models.

Preclinical Efficacy of CARM1 Inhibitors

The development of potent and selective CARM1 inhibitors has enabled the validation of its therapeutic potential.[4] These inhibitors effectively block CARM1's enzymatic activity, leading to the suppression of substrate methylation and potent anti-proliferative effects in MM cell lines.

| Inhibitor | Type | Biochemical IC50 | Cellular Effect | Source |

| EZM2302 (GSK3359088) | Small Molecule | 6 nM | Induces cell stasis with nanomolar IC50 values; inhibits PABP1 and SMB methylation. | [4] |

| TP-064 | Small Molecule | Nanomolar range | Induces G1 cell cycle arrest in MM cell lines. | [2] |

| Molecule 074 | Dual CARM1i-IMiD | Not specified | More potent killing of MM cells than single agents; overcomes IMiD resistance. | [8] |

Oral administration of EZM2302 in a mouse xenograft model of multiple myeloma resulted in a dose-dependent inhibition of tumor growth, providing strong in vivo validation for targeting CARM1.[4]

Synergistic Therapeutic Strategies

Targeting CARM1 not only has single-agent potential but also offers opportunities for powerful combination therapies.

-

Combination with Proteasome Inhibitors: Knockdown of CARM1 has been shown to sensitize MM cells to the standard-of-care proteasome inhibitor bortezomib. The combination of CARM1 knockdown and bortezomib treatment leads to a significant increase in apoptosis compared to either treatment alone.[1][2]

-

Dual-Targeting Agents: A novel therapeutic strategy involves a dual-targeting molecule (074) that links a CARM1 inhibitor to the IMiD pomalidomide.[8] This agent leads to more potent killing of MM cells than either component alone and, importantly, can overcome resistance to IMiDs, representing a promising approach for relapsed/refractory disease.[8]

Key Experimental Methodologies

The investigation of CARM1's role in multiple myeloma utilizes a range of standard and advanced molecular and cellular biology techniques.

CARM1 Knockdown and Expression Analysis

-

Objective: To deplete CARM1 expression in MM cell lines to study its functional role.

-

Protocol:

-

Vector Construction: Design and clone specific shRNA sequences targeting CARM1 into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA is used as a negative control.

-

Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T.

-

Transduction: Harvest the virus-containing supernatant and use it to infect MM cell lines (e.g., NCI-H929, L363).

-

Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Validation: Confirm CARM1 knockdown at the mRNA level using RT-qPCR and at the protein level using Western blotting.

-

Cell Proliferation and Viability Assays

-

Objective: To quantify the effect of CARM1 inhibition on MM cell growth.

-

Protocol (CCK-8 Assay):

-

Seeding: Plate CARM1-knockdown and control cells in a 96-well plate at a density of 2-5 x 10³ cells/well.

-

Incubation: Culture the cells for specified time points (e.g., 0, 24, 48, 72, 96 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Cell Cycle Analysis

-

Objective: To determine the effect of CARM1 depletion on cell cycle distribution.

-

Protocol (Propidium Iodide Staining):

-

Harvesting: Collect ~1 x 10⁶ cells by centrifugation.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Transcriptomic Analysis

-

Objective: To identify genes and pathways regulated by CARM1.

-

Protocol (RNA-Sequencing):

-

RNA Extraction: Isolate total RNA from CARM1-knockdown and control MM cells using a suitable kit (e.g., RNeasy Kit).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon CARM1 knockdown. Use tools like GSEA and KEGG to perform pathway enrichment analysis.

-

Conclusion and Future Directions

Coactivator-Associated Arginine Methyltransferase 1 has been unequivocally identified as a key driver of multiple myeloma pathogenesis and a protein to which MM cells are particularly addicted. Its overexpression is a marker of poor prognosis, and its activity is central to maintaining the proliferative and anti-apoptotic state of myeloma cells, largely through the suppression of the p53 tumor suppressor pathway.

The successful preclinical development of potent and specific CARM1 inhibitors has paved the way for a new therapeutic avenue. Future research should focus on:

-

Clinical Translation: Advancing CARM1 inhibitors into clinical trials for patients with relapsed/refractory multiple myeloma, both as monotherapy and in combination with existing standards of care.[9]

-

Biomarker Development: Identifying predictive biomarkers beyond CARM1 expression that can help select patients most likely to respond to CARM1-targeted therapies.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to CARM1 inhibitors to inform the development of next-generation agents and rational combination strategies.

-

Exploring Broader Roles: Further elucidating the full spectrum of CARM1's non-histone substrates and their contribution to the complex oncogenic networks in multiple myeloma.

References

- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. IRF4 requires ARID1A to establish plasma cell identity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: IRF4 addiction in multiple myeloma. [scholars.duke.edu]

- 8. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. themmrf.org [themmrf.org]

The Selective Impact of EZM2302 on Non-Histone Protein Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EZM2302 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This technical guide provides an in-depth analysis of the effects of EZM2302 on the methylation of non-histone proteins. Notably, EZM2302 exhibits a preferential inhibition of CARM1's activity towards non-histone substrates over histone proteins. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to EZM2302 and CARM1

CARM1 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] It catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone proteins, resulting in the formation of monomethylarginine and asymmetric dimethylarginine.[2] Dysregulation of CARM1 activity has been implicated in several diseases, particularly in cancer, making it an attractive therapeutic target.[1]

EZM2302 (also known as GSK3359088) is a small molecule inhibitor of CARM1 with a high degree of potency and selectivity.[1][3] Its mechanism of action involves the stabilization of an inactive complex between CARM1 and the product of the methylation reaction, S-adenosylhomocysteine (SAH).[4] This unique mechanism contributes to its preferential activity against non-histone substrates.

Quantitative Analysis of EZM2302 Activity

The inhibitory effects of EZM2302 on CARM1 and its downstream substrates have been quantified in various biochemical and cellular assays. The following tables summarize the key potency and efficacy data.

| Parameter | Value | Assay Type | Reference |

| IC | 6 nM | Biochemical Assay | [1][3] |

| IC | 38 nM | Cellular Assay (RPMI-8226 cells) | [5] |

| EC | 18 nM | Cellular Assay (RPMI-8226 cells) | [5] |

Table 1: Potency of EZM2302 in Biochemical and Cellular Assays. This table highlights the half-maximal inhibitory and effective concentrations of EZM2302 against its direct target, CARM1, and the methylation of its non-histone substrates PABP1 and SmB in a multiple myeloma cell line.

Effect on Non-Histone Protein Substrates

EZM2302 has been demonstrated to inhibit the methylation of several key non-histone proteins involved in diverse cellular functions.

-

PABP1 (Poly(A)-Binding Protein 1): A crucial protein in mRNA stability and translation. Inhibition of its methylation by EZM2302 has been observed in multiple myeloma cell lines.[1][6]

-

SmB (Small Nuclear Ribonucleoprotein Polypeptide B): A component of the spliceosome, involved in pre-mRNA splicing. EZM2302 treatment leads to a decrease in SmB methylation.[1][6]

-

p300: A transcriptional co-activator with histone acetyltransferase activity. EZM2302 has been shown to suppress the CARM1-dependent methylation of p300.[4]

-

GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase): A metabolic enzyme with roles in transcription and apoptosis. Its methylation by CARM1 is inhibited by EZM2302.[4]

-

DRP1 (Dynamin-Related Protein 1): A key regulator of mitochondrial fission. EZM2302 inhibits the methylation of DRP1.[4]

Signaling Pathway and Mechanism of Action

EZM2302's mechanism of action is distinct from competitive inhibitors. It stabilizes the CARM1-SAH complex, locking the enzyme in an inactive conformation and preventing the binding of substrate proteins.

Caption: Mechanism of CARM1 inhibition by EZM2302.

The preferential effect of EZM2302 on non-histone substrates is a key characteristic. This selectivity may be attributed to the specific conformation of the CARM1-SAH-EZM2302 complex, which could sterically hinder the binding of larger, chromatin-associated histone complexes while still allowing for the inhibition of smaller, more accessible non-histone substrates.

Caption: Downstream effects of EZM2302 on protein methylation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key methodologies used to assess the impact of EZM2302 on non-histone protein methylation.

In Vitro CARM1 Inhibition Assay

This assay quantifies the direct inhibitory effect of EZM2302 on the enzymatic activity of CARM1.

-

Reagents: Recombinant human CARM1, S-[3H]-adenosyl-L-methionine, histone H3 or a generic methyltransferase substrate (e.g., myelin basic protein), EZM2302, reaction buffer.

-

Procedure:

-

Prepare a reaction mixture containing CARM1, substrate, and reaction buffer.

-

Add varying concentrations of EZM2302 to the reaction mixture.

-

Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated radiolabel.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC

50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Methylation Assay (Western Blot)

This method is used to determine the effect of EZM2302 on the methylation status of specific non-histone proteins within a cellular context.

-

Reagents: Cell line of interest (e.g., RPMI-8226), cell lysis buffer, primary antibodies specific for the methylated form of the target protein (e.g., anti-methyl-PABP1) and for the total protein, secondary antibodies conjugated to a detectable enzyme (e.g., HRP), chemiluminescent substrate.

-

Procedure:

-

Culture cells and treat with a dose range of EZM2302 for a specified duration (e.g., 72 hours).

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the methylated protein.

-

Wash the membrane and incubate with the corresponding secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Quantify band intensities to determine the change in methylation levels.

-

Caption: Workflow for cellular methylation analysis.

Conclusion

EZM2302 is a highly specific and potent inhibitor of CARM1 that demonstrates a clear preference for inhibiting the methylation of non-histone proteins. This selectivity provides a valuable tool for dissecting the specific roles of non-histone arginine methylation in cellular processes and offers a potential therapeutic strategy for diseases driven by aberrant CARM1 activity. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug developers working in this field. Further investigation into the full spectrum of EZM2302-sensitive non-histone substrates will continue to illuminate the complex biology of arginine methylation.

References

- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]

- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of EZM2302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of EZM2302 (also known as GSK3359088), a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details the mechanism of action, in vitro and in vivo activity, and key experimental protocols to support further research and development.

Introduction to EZM2302

EZM2302 is a small molecule inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation and RNA processing, by methylating histone and non-histone proteins.[1] Overexpression of CARM1 has been implicated in several cancers, making it a promising therapeutic target.[1] EZM2302 has demonstrated significant anti-proliferative effects in preclinical models of multiple myeloma.[1][2]

Mechanism of Action

EZM2302 functions as a highly selective and potent inhibitor of CARM1's enzymatic activity, with a biochemical IC50 of 6 nM.[1][3] Unlike some other CARM1 inhibitors that compete with the methyl donor S-adenosylmethionine (SAM), EZM2302 stabilizes an inactive complex of CARM1 with the product S-adenosylhomocysteine (SAH).[4][5] This stabilization prevents the substrate from accessing the catalytic site, thereby inhibiting methyltransferase activity.[4][5]

Notably, EZM2302 exhibits a preference for inhibiting the methylation of non-histone substrates over histone substrates.[5] Key non-histone substrates of CARM1 that are affected by EZM2302 include PABP1 (Poly(A)-Binding Protein 1) and SmB (small nuclear ribonucleoprotein-associated protein B).[2][3] Inhibition of the methylation of these substrates is a key pharmacodynamic marker of EZM2302 activity.

Signaling Pathway of CARM1 Inhibition by EZM2302

Caption: Mechanism of CARM1 inhibition by EZM2302.

Pharmacokinetics

Preclinical studies in mice and rats have characterized the pharmacokinetic profile of EZM2302. The compound is orally bioavailable and exhibits properties suitable for in vivo studies.[4]

Table 1: Preclinical Pharmacokinetic Parameters of EZM2302

| Parameter | CD-1 Mouse | Sprague-Dawley Rat |

| Intravenous (IV) Dose | 2 mg/kg | 2 mg/kg |

| Oral (PO) Dose | 10 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 177 (PO) | 113 ± 22.4 (PO) |

| Tmax (h) | 2.00 (PO) | 2.00 (PO) |

| AUC0-last (ng·h/mL) | 767 (IV), 568 (PO) | 352 ± 30.6 (IV), 453 ± 89.3 (PO) |

| t1/2 (h) | 4.22 (IV), 4.55 (PO) | 6.21 ± 1.65 (IV), 6.64 ± 1.41 (PO) |

| Vss (L/kg) | 6.53 | 35.6 ± 1.30 |

| Clearance (mL/min/kg) | 43.2 | 90.5 ± 10.5 |

| Oral Bioavailability (F %) | 15.0 | 26.2 ± 5.45 |

| Plasma Protein Binding (unbound fraction) | 0.46 | 0.74 |

| Data sourced from Drew et al., 2017.[4] |

Pharmacodynamics

The pharmacodynamic effects of EZM2302 have been evaluated through in vitro and in vivo studies, demonstrating potent and dose-dependent inhibition of CARM1 activity and subsequent anti-tumor effects.

In Vitro Activity

EZM2302 inhibits the proliferation of various multiple myeloma (MM) cell lines with IC50 values in the nanomolar range.[1][3] This anti-proliferative activity is accompanied by a dose-dependent decrease in the methylation of PABP1 and an increase in unmethylated SmB in MM cell lines such as RPMI-8226.[3]

Table 2: In Vitro Activity of EZM2302 in RPMI-8226 Cells

| Assay | IC50 / EC50 |

| CARM1 Enzymatic Activity | 6 nM |

| PABP1 Methylation Inhibition | 38 nM |

| SmB Demethylation | 18 nM |

| Data sourced from Cayman Chemical, citing Drew et al., 2017.[6] |

In Vivo Activity

In a preclinical RPMI-8226 multiple myeloma xenograft model, oral administration of EZM2302 resulted in dose-dependent tumor growth inhibition.[2][7]

Table 3: In Vivo Efficacy of EZM2302 in RPMI-8226 Xenograft Model

| Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| 37.5 | 45 |

| 75 | - |

| 150 | - |

| 300 | 63 |

| Data represents tumor growth inhibition after 21 days of treatment. Sourced from Drew et al., 2017.[2][7] |

Pharmacodynamic analysis of tumor tissues from these studies confirmed dose-dependent inhibition of PABP1 methylation, demonstrating target engagement in vivo.[7]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of EZM2302.

In Vitro CARM1 Biochemical Assay

This assay measures the enzymatic activity of CARM1 and its inhibition by EZM2302.

Materials:

-

Recombinant human CARM1 enzyme

-

PABP1-derived peptide substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT)

-

EZM2302 stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of EZM2302 in assay buffer.

-

In a reaction plate, combine the CARM1 enzyme, peptide substrate, and EZM2302 dilution (or vehicle control).

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter membrane to capture the methylated peptide.

-

Wash the membrane to remove unincorporated [3H]SAM.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each EZM2302 concentration and determine the IC50 value.

Cellular Methylation Assay (Western Blot)

This assay assesses the effect of EZM2302 on the methylation of endogenous CARM1 substrates in cultured cells.

Materials:

-

RPMI-8226 multiple myeloma cells

-

Cell culture medium and supplements

-

EZM2302 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against methylated PABP1, total PABP1, SmB, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed RPMI-8226 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of EZM2302 (and a vehicle control) for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of methylated and total proteins.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy and in vivo pharmacodynamics of EZM2302.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft study with EZM2302.

Procedure Outline:

-

Cell Implantation: Subcutaneously implant RPMI-8226 cells into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).[1]

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Drug Administration: Administer EZM2302 orally (e.g., by gavage) twice daily (BID) at various dose levels (e.g., 37.5, 75, 150, 300 mg/kg).[7]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days), euthanize the animals and collect tumors and blood for pharmacodynamic and pharmacokinetic analyses, respectively.[2][7]

-

Analysis: Analyze tumor growth inhibition (TGI) and perform western blotting on tumor lysates to assess target methylation.

Conclusion

EZM2302 is a potent and selective, orally bioavailable CARM1 inhibitor with a distinct mechanism of action. It demonstrates significant anti-proliferative activity in multiple myeloma models, driven by the inhibition of non-histone substrate methylation. The preclinical pharmacokinetic and pharmacodynamic profile of EZM2302 supports its use as a valuable tool for further investigation into the therapeutic potential of CARM1 inhibition in oncology and other diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological effects of EZM2302.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. td2inc.com [td2inc.com]

In Vivo Efficacy of EZM2302 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of EZM2302, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in various xenograft models. This document compiles quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs to support further research and development efforts in oncology.

Core Efficacy Data in Xenograft Models

EZM2302 has demonstrated significant anti-tumor activity in preclinical xenograft models, most notably in multiple myeloma. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of EZM2302 in RPMI-8226 Multiple Myeloma Xenograft Model[1]

| Treatment Group (Dose, twice daily) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle | Animal Model | Cell Line | Duration of Treatment |

| Vehicle | - | - | CB-17 SCID Mice | RPMI-8226 | 21 Days |

| 37.5 mg/kg | 45 | 0.004 | CB-17 SCID Mice | RPMI-8226 | 21 Days |

| 75 mg/kg | - | 0.0008 | CB-17 SCID Mice | RPMI-8226 | 21 Days |

| 150 mg/kg | - | 0.007 | CB-17 SCID Mice | RPMI-8226 | 21 Days |

| 300 mg/kg | 63 | 0.0001 | CB-17 SCID Mice | RPMI-8226 | 21 Days |

Note: Specific TGI percentages for 75 mg/kg and 150 mg/kg were not explicitly stated in the source material, but significant tumor growth reduction was reported.

Table 2: Pharmacodynamic Effects of EZM2302 in RPMI-8226 Xenograft Tumors[2]

| Treatment Group (Dose, twice daily) | Inhibition of PABP1me2a (p-value vs. Vehicle) | Inhibition of SmBme0 (p-value vs. Vehicle) | Inhibition of aDMA (p-value vs. Vehicle) |

| 37.5 mg/kg | 0.603 | 0.0001 | 0.0001 |

| 75 mg/kg | 0.011 | 0.0001 | 0.0001 |

| 150 mg/kg | 0.020 | 0.0004 | 0.0021 |

| 300 mg/kg | 0.036 | 0.005 | 0.0001 |

Note: The p-values represent the statistical significance of the inhibition of the respective methyl marks compared to the vehicle control group after 21 days of treatment.

Mechanism of Action and Signaling Pathway

EZM2302 is a small molecule inhibitor of CARM1 (also known as PRMT4).[3][4] CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone protein substrates.[4] The primary mechanism of action of EZM2302 involves stabilizing an inactive complex of CARM1 with the reaction byproduct S-adenosylhomocysteine (SAH), which prevents the binding of substrates and subsequent methylation.[5] This inhibition of CARM1's methyltransferase activity disrupts downstream cellular processes that are dependent on CARM1-mediated methylation, leading to anti-proliferative effects in cancer cells.[6][4]

Experimental Protocols

The following section details the methodologies employed in the key in vivo xenograft studies of EZM2302.

RPMI-8226 Multiple Myeloma Xenograft Model Protocol[1][8]

1. Animal Model:

-

Species: Mouse

-

Strain: CB-17 Severe Combined Immunodeficient (SCID)

-

Sex: Female

-

Supplier: Specific pathogen-free (SPF) vendors.

-

Housing: Maintained in an animal isolator (Individually Vented Cages - IVC racks) under SPF conditions at a controlled temperature of 22 ± 2°C. All procedures are conducted in accordance with the Guide for the Care and Use of Laboratory Animals and approved by an Institutional Animal Care and Use Committee (IACUC).

2. Cell Line and Tumor Implantation:

-

Cell Line: RPMI-8226 (human multiple myeloma)

-

Cell Preparation: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.

-

Implantation: A suspension of 5 x 10⁶ viable RPMI-8226 cells in a suitable medium (e.g., RPMI-1640) is mixed with Matrigel and injected subcutaneously into the right flank of each mouse.

3. EZM2302 Administration:

-

Formulation: EZM2302 is formulated for oral administration (specific vehicle not detailed in the primary source).

-

Dosing: Dosing is initiated when the mean tumor volume reaches 100-150 mm³.

-

Regimen: EZM2302 is administered twice daily (BID) via oral gavage at doses of 37.5, 75, 150, and 300 mg/kg.

-

Duration: Treatment is continued for 21 consecutive days.

4. Efficacy and Pharmacodynamic Endpoints:

-

Tumor Volume Measurement: Tumor dimensions (length and width) are measured twice weekly using calipers. Tumor volume is calculated using the formula: Tumor Volume = length x (width)² x 0.5.

-

Body Weight: Animal body weights are recorded twice weekly as a measure of toxicity.

-

Pharmacodynamic Analysis: At the end of the 21-day treatment period, animals are euthanized, and tumors are harvested for analysis of CARM1 substrate methylation.

Western Blot Protocol for Pharmacodynamic Analysis[2][3]

1. Sample Preparation:

-

Harvested tumor tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

Tumor lysates are prepared by homogenizing the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each tumor lysate are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for methylated PABP1 (PABP1me2a), demethylated SmB (SmBme0), and total asymmetric dimethylarginine (aDMA). Antibodies against total PABP1, total SmB, and a loading control (e.g., GAPDH) are used for normalization.

-

Following primary antibody incubation, the membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

3. Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

The levels of methylated substrates are normalized to the total protein levels or the loading control.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for evaluating the in vivo efficacy of EZM2302 and the logical relationship between its administration and the observed anti-tumor effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EZM2302 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of EZM2302, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4), in preclinical in vivo mouse studies. The provided methodologies are based on established research and are intended to guide researchers in designing and executing their own experiments.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of EZM2302 in mouse models.

Table 1: EZM2302 Dosage in Multiple Myeloma Xenograft Mouse Model

| Parameter | Details |

| Mouse Strain | CB-17 SCID mice |

| Tumor Model | RPMI-8226 multiple myeloma xenograft |

| Dosage Range | 37.5, 75, 150, and 300 mg/kg |

| Administration | Oral gavage (p.o.) |

| Frequency | Twice daily (BID) |

| Vehicle | 0.5% methylcellulose in water |

| Study Duration | 7 to 21 days |

Table 2: Pharmacokinetic Parameters of EZM2302 in Mice

| Parameter | Value |

| Mouse Strain | CD-1 |

| Plasma Clearance (CL) | 43 mL/min/kg |

| Mean Fraction Unbound (Plasma) | 0.46 |

Signaling Pathway

EZM2302 is a selective inhibitor of CARM1, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. In the context of the studies cited, EZM2302 has been shown to primarily inhibit the methylation of non-histone substrates, including Poly(A)-Binding Protein 1 (PABP1) and Smith-like (Sm) protein B (SmB). This inhibition disrupts downstream processes such as RNA processing and transcriptional regulation.

Caption: CARM1 signaling pathway and the inhibitory action of EZM2302.

Experimental Protocols

In Vivo Dosing and Efficacy Studies

This protocol describes the oral administration of EZM2302 to mice bearing tumor xenografts to assess its anti-tumor efficacy.

Materials:

-

EZM2302

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

-

CB-17 SCID or BALB/c nude mice

-

RPMI-8226 multiple myeloma cells

-

Matrigel

-

Oral gavage needles (20-22 gauge)

-

Syringes

-

Calipers

Procedure:

-

Cell Inoculation: Subcutaneously inoculate 5 x 106 RPMI-8226 cells mixed 1:1 with Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. The formula (Length x Width2)/2 can be used to calculate tumor volume.

-

Group Randomization: Once tumors reach an average volume of approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Compound Preparation: Prepare a suspension of EZM2302 in 0.5% methylcellulose in water at the desired concentrations (e.g., 3.75, 7.5, 15, and 30 mg/mL to achieve doses of 37.5, 75, 150, and 300 mg/kg in a 10 mL/kg dosing volume).

-

Administration: Administer EZM2302 or vehicle to the respective groups via oral gavage twice daily (BID).

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Study Termination: After the pre-determined study duration (e.g., 21 days), euthanize the mice. Collect tumors and other tissues for pharmacodynamic and pharmacokinetic analyses.

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a representative method for the quantification of EZM2302 in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Mouse plasma samples

-

EZM2302 analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled EZM2302)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 20 µL of mouse plasma, add 100 µL of ACN containing the internal standard.

-

Vortex for 5 minutes to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Representative):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate EZM2302 from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for EZM2302 and the IS.

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known EZM2302 concentrations.

-

Quantify EZM2302 in the plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

Pharmacodynamic Analysis by Western Blot

This protocol details the assessment of CARM1 target engagement by measuring the methylation status of its substrates, PABP1 and SmB, in tumor or tissue lysates.

Materials:

-

Tumor or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-asymmetric di-methyl arginine motif antibody (e.g., Cell Signaling Technology #13522) to detect methylated PABP1 and SmB.

-

Anti-PABP1 antibody (e.g., Cell Signaling Technology #4992)

-

Anti-SmB/B'/N antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation: Homogenize tumor or tissue samples in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study with EZM2302.

Caption: A typical experimental workflow for in vivo EZM2302 studies.

Application Notes and Protocols for Detecting CARM1 Inhibition by EZM2302 using Western Blot

These application notes provide a detailed protocol for assessing the inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) by the selective inhibitor EZM2302 in a cellular context using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.

Introduction

CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and cell cycle progression.[1][2] Dysregulation of CARM1 activity has been implicated in several cancers, making it an attractive therapeutic target.[2][3]

EZM2302 (also known as GSK3359088) is a potent and selective small molecule inhibitor of CARM1 with an IC50 of 6 nM in biochemical assays.[4][5] It functions by stabilizing an inactive complex of CARM1 with S-adenosylhomocysteine (SAH), thereby preventing substrate access and inhibiting its methyltransferase activity.[1][6] Notably, EZM2302 preferentially inhibits the methylation of non-histone substrates over histone substrates in cellular assays.[1]

This document outlines a Western blot-based methodology to monitor the pharmacodynamic effects of EZM2302 by detecting changes in the methylation status of known CARM1 substrates.

Signaling Pathway of CARM1 and Inhibition by EZM2302

CARM1 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), which is a mark for transcriptional activation.[2] It also methylates a variety of non-histone proteins, thereby modulating their function. EZM2302 inhibits the catalytic activity of CARM1, leading to a decrease in the methylation of its substrates.

Caption: CARM1 methylates substrates, influencing downstream cellular processes.

Experimental Workflow

The overall experimental workflow for assessing CARM1 inhibition by EZM2302 using Western blot is depicted below.

Caption: Workflow for Western blot analysis of CARM1 inhibition.

Detailed Protocol

1. Cell Culture and Treatment with EZM2302

-